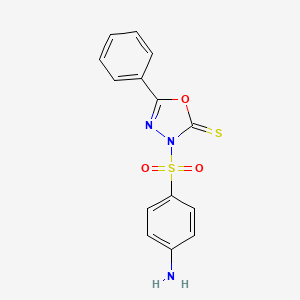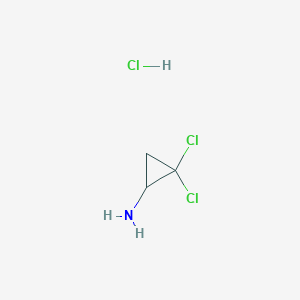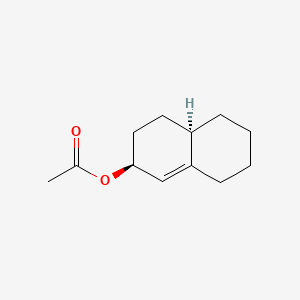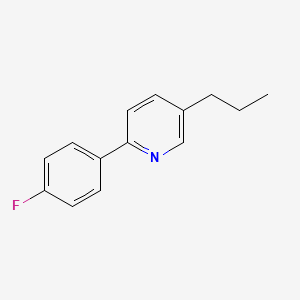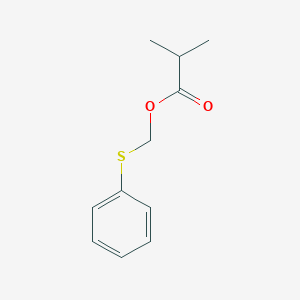
(Phenylsulfanyl)methyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Phenylsulfanyl)methyl 2-methylpropanoate” is a chemical compound with the following structural formula:
(Phenylsulfanyl)methyl 2-methylpropanoate
It consists of three main components:
- A phenylsulfanyl group (PhS) attached to a methyl group (CH₃).
- The ester functional group (COOCH₃) derived from 2-methylpropanoic acid.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of “(Phenylsulfanyl)methyl 2-methylpropanoate.” Here are two common methods:
-
Thiol-Esterification Reaction:
- React phenylthiol (PhSH) with 2-methylpropanoic acid (also known as isobutyric acid) in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
- The reaction yields the desired ester product.
-
Radical Addition Reaction:
- Initiate a radical reaction using a suitable initiator (e.g., AIBN or peroxides).
- Combine phenylthiol with methyl acrylate (CH₂=CHCOOCH₃) under radical conditions.
- The radical addition leads to the formation of “this compound.”
Industrial Production
The industrial production of this compound typically involves large-scale synthesis using optimized conditions based on the above methods.
Análisis De Reacciones Químicas
Reactivity
“(Phenylsulfanyl)methyl 2-methylpropanoate” can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylthiol and 2-methylpropanoic acid.
Reduction: The carbonyl group (C=O) can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
- Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products
- Hydrolysis: Phenylthiol and 2-methylpropanoic acid.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
“(Phenylsulfanyl)methyl 2-methylpropanoate” finds applications in:
- Organic synthesis as a building block.
- Medicinal chemistry for drug design.
- Material science for functionalized polymers.
Mecanismo De Acción
The exact mechanism of action depends on its specific application. For example:
- As a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In polymer chemistry, it participates in polymerization reactions.
Comparación Con Compuestos Similares
“(Phenylsulfanyl)methyl 2-methylpropanoate” stands out due to its unique combination of the phenylsulfanyl group and the ester functionality. Similar compounds include other esters, thioesters, and sulfur-containing molecules.
Propiedades
Número CAS |
112607-89-3 |
|---|---|
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
phenylsulfanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)11(12)13-8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
IHNXSEOKJZBCTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


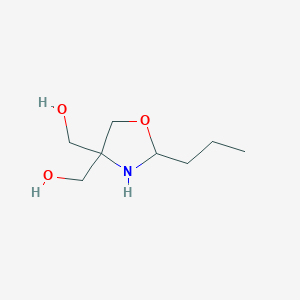
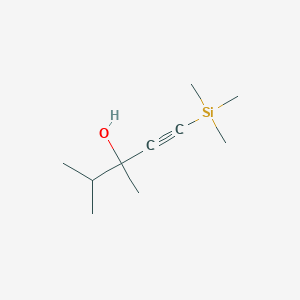
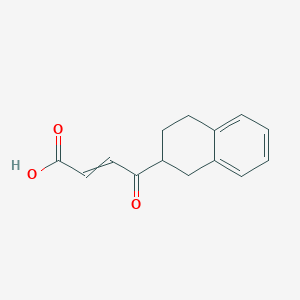
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
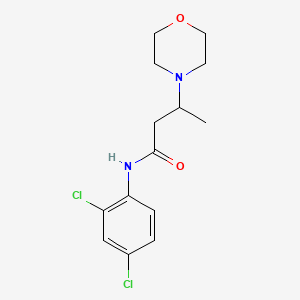
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
